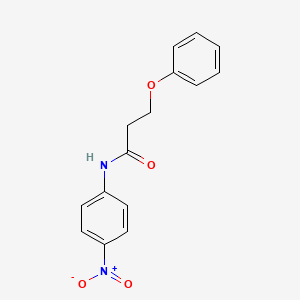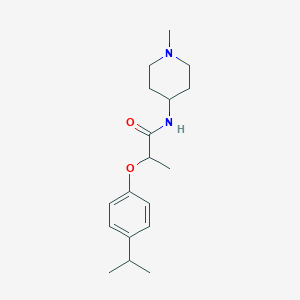
N-(4-nitrophenyl)-3-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrophenyl)-3-phenoxypropanamide, also known as NPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.3 g/mol.
Mechanism of Action
The exact mechanism of action of N-(4-nitrophenyl)-3-phenoxypropanamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing pain, inflammation, and fever. N-(4-nitrophenyl)-3-phenoxypropanamide is also thought to act on the central nervous system, reducing the perception of pain and fever.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-3-phenoxypropanamide has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the production of prostaglandins, which are involved in the inflammatory response. This makes N-(4-nitrophenyl)-3-phenoxypropanamide a potential candidate for the treatment of inflammatory diseases such as arthritis. N-(4-nitrophenyl)-3-phenoxypropanamide has also been shown to have analgesic properties, reducing the perception of pain in animal models. Additionally, N-(4-nitrophenyl)-3-phenoxypropanamide has been shown to have antipyretic properties, reducing fever in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-nitrophenyl)-3-phenoxypropanamide in lab experiments is its high yield synthesis method. This allows for the production of large quantities of N-(4-nitrophenyl)-3-phenoxypropanamide for use in experiments. Additionally, N-(4-nitrophenyl)-3-phenoxypropanamide has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the limitations of using N-(4-nitrophenyl)-3-phenoxypropanamide in lab experiments is its potential toxicity. It is important to handle N-(4-nitrophenyl)-3-phenoxypropanamide with care and follow proper safety protocols when working with this compound.
Future Directions
There are several future directions for the study of N-(4-nitrophenyl)-3-phenoxypropanamide. One potential direction is the development of new drugs based on the properties of N-(4-nitrophenyl)-3-phenoxypropanamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-nitrophenyl)-3-phenoxypropanamide and its potential applications in the treatment of various diseases. Finally, studies on the safety and toxicity of N-(4-nitrophenyl)-3-phenoxypropanamide are needed to ensure its safe use in laboratory experiments.
Conclusion:
In conclusion, N-(4-nitrophenyl)-3-phenoxypropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N-(4-nitrophenyl)-3-phenoxypropanamide in the development of new drugs and its safety for use in laboratory experiments.
Synthesis Methods
The synthesis of N-(4-nitrophenyl)-3-phenoxypropanamide can be achieved through the reaction of 4-nitroaniline with 3-phenoxypropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-nitrophenyl)-3-phenoxypropanamide. This method is widely used in the laboratory for the synthesis of N-(4-nitrophenyl)-3-phenoxypropanamide due to its simplicity and high yield.
Scientific Research Applications
N-(4-nitrophenyl)-3-phenoxypropanamide has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of N-(4-nitrophenyl)-3-phenoxypropanamide is in the development of new drugs for the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of pain and fever.
properties
IUPAC Name |
N-(4-nitrophenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-15(10-11-21-14-4-2-1-3-5-14)16-12-6-8-13(9-7-12)17(19)20/h1-9H,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBANLAJHUOASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5228302.png)
![2-chloro-5-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5228309.png)
![1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B5228318.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine](/img/structure/B5228325.png)
![2-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5228328.png)

![1-(2-fluorobenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228336.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5228344.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5228353.png)


![2-(1,3-benzothiazol-2-yl)-4-[1-(4-morpholinyl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5228364.png)
![2-amino-4-(2-thienyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5228365.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5228378.png)